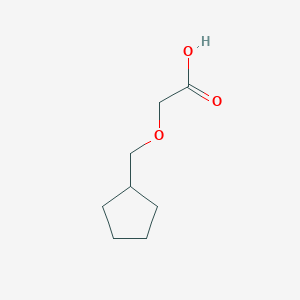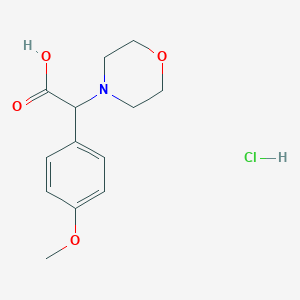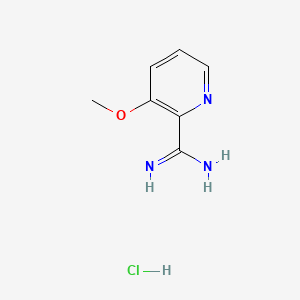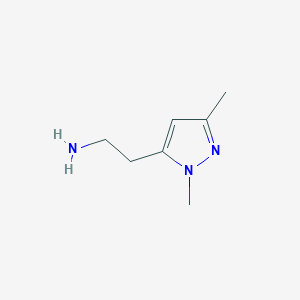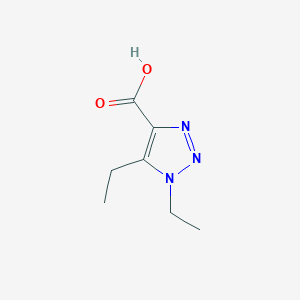
diethyl-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
“Diethyl-1H-1,2,3-triazole-4-carboxylic acid” is a derivative of 1H-1,2,3-Triazole-4-carboxylic acid . The 1H-1,2,3-Triazole-4-carboxylic acid has a molecular formula of C3H3N3O2, an average mass of 113.075 Da, and a monoisotopic mass of 113.022530 Da .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole derivatives has been a subject of interest due to their broad biological activities . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-Triazole-4-carboxylic acid consists of a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
The chemical reactions involving 1H-1,2,3-triazole derivatives are often catalyzed by copper. For instance, the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, has revolutionized the field of triazole synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-1,2,3-Triazole-4-carboxylic acid include a molecular formula of C3H3N3O2, an average mass of 113.075 Da, and a monoisotopic mass of 113.022530 Da .Applications De Recherche Scientifique
- 1,2,3-triazoles are used in the synthesis of various drugs due to their unique properties, inert nature, and ability to mimic amide bonds .
- They are seen in experimental drug candidates and approved drugs, such as tazobactam, cefatrizine .
- They have been prepared as intermediates in the synthesis of anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents .
- 1,2,3-triazoles are used in organic synthesis due to their unique structure which facilitates the formation of a variety of non-covalent bonds .
- A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .
- The copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, has seen applications in bioconjugation chemistry .
Medicinal Chemistry
Organic Synthesis
Polymer Chemistry
Supramolecular Chemistry
Bioconjugation
Chemical Biology and Fluorescent Imaging
- Compounds containing a triazole structure have broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
- For example, Ribavirin is a broad-spectrum antiviral drug used in the treatment of hepatitis and many other viral diseases . It has been included into the World Health Organization’s List of Essential Medicines .
- Triazole-containing drugs like fluconazole, voriconazole are commonly used antifungals in clinical application .
Antimicrobial and Antiviral Activities
Agrochemistry
Material Chemistry
Antifungal Activities
Antidepressant Activities
Antihypertensive Activities
- Certain 1,2,4-triazol derivatives could be applied as a new agro-chemical, functioning as a root growth stimulant .
- These compounds influence the levels of endogenous hormones (IAA, ABA and GA3) to play an important role in controlling the primary root development .
Antibacterial Activities
Antioxidant Activities
Anti-malarial and Anti-leishmanial Activities
Root Growth Stimulant
Hormone Regulation
Drug Discovery
Orientations Futures
Propriétés
IUPAC Name |
1,5-diethyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-5-6(7(11)12)8-9-10(5)4-2/h3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYNHENSHQXWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





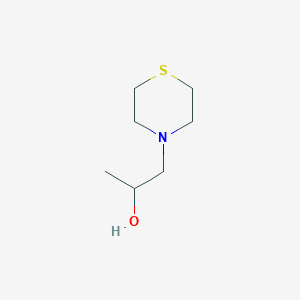
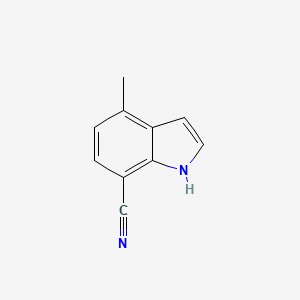

![4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1455278.png)

